molecular formula C21H11BrClN3O2S B12138850 (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12138850
M. Wt: 484.8 g/mol
InChI Key: KTMYYLUUZYUURR-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex synthetic organic compound provided for research and development purposes. This reagent belongs to a class of compounds featuring a [1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core structure , which is of significant interest in medicinal and heterocyclic chemistry. The molecular structure integrates multiple pharmacologically relevant motifs, including a 2-bromophenyl substituent and a 2-chlorophenyl-attached furan ring, connected via a methylidene linkage. Compounds containing thiazole and triazole rings are frequently investigated for their diverse biological activities, and the specific halogenated aromatic systems present in this molecule may enhance its potential for interaction with various biological targets. This product is intended for use in exploratory studies, including but not limited to, the synthesis of novel derivatives, structure-activity relationship (SAR) investigations, and as a chemical standard in analytical research. It is strictly for laboratory research applications. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C21H11BrClN3O2S

Molecular Weight

484.8 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H11BrClN3O2S/c22-15-7-3-1-5-13(15)19-24-21-26(25-19)20(27)18(29-21)11-12-9-10-17(28-12)14-6-2-4-8-16(14)23/h1-11H/b18-11-

InChI Key

KTMYYLUUZYUURR-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3)Cl

Origin of Product

United States

Preparation Methods

Three-Component Cyclocondensation Approach

This method involves sequential formation of the thiazolo-triazole core and subsequent aldehyde condensation.

Step 1: Synthesis of Mercaptotriazole Precursor

  • Reactants : 2-(2-Bromophenyl)-1,2,4-triazole-5-thione (prepared via cyclization of thiocarbazide intermediates).

  • Conditions :

    • Thiocarbazide derived from 2-bromophenyl hydrazide and potassium thiocyanate.

    • Cyclization in 5% NaOH under reflux (3–4 h).

  • Yield : 80–85%.

Step 2: Thiazolidinone Ring Formation

  • Reactants : Mercaptotriazole, chloroacetic acid, anhydrous sodium acetate.

  • Conditions :

    • Reflux in acetic acid/acetic anhydride (6–8 h).

    • Intermediate: 2-(2-Bromophenyl)thiazolo[3,2-b]triazol-6(5H)-one.

  • Yield : 75–82%.

Step 3: Aldehyde Condensation

  • Reactants : 5-(2-Chlorophenyl)furan-2-carbaldehyde, thiazolo-triazole intermediate.

  • Conditions :

    • Reflux in acetic acid with catalytic sodium acetate (4–6 h).

    • Stereoselectivity : Z-configuration favored by electron-withdrawing substituents and reflux conditions.

  • Yield : 68–76%.

Optimization Data

ParameterOptimal ValueImpact on Yield
Reaction Time6 hMax yield (76%)
SolventAcetic acidEnhances cyclization
CatalystSodium acetate15–20% increase

One-Pot Synthesis

Streamlines the process by combining Steps 2 and 3:

  • Reactants : Mercaptotriazole, chloroacetic acid, 5-(2-chlorophenyl)furan-2-carbaldehyde.

  • Conditions :

    • Single reflux in acetic acid/acetic anhydride with sodium acetate (8–10 h).

    • Key Advantage : Reduces purification steps.

  • Yield : 70–74%.

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (150°C, 30 min).

  • Yield : 78% (reported for analogous compounds).

Solid-Phase Synthesis

  • Support : Polystyrene-bound intermediates.

  • Yield : ~65% (limited scalability).

Analytical Characterization

Critical data for confirming structure and purity:

Spectroscopic Data

  • IR (KBr) :

    • 1725–1738 cm⁻¹ (C=O), 1598–1610 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) :

    • δ 7.81–8.34 (s, 1H, exocyclic methine proton).

    • δ 6.82–7.00 (d, J = 3.6–4.0 Hz, furan β-protons).

  • ¹³C NMR :

    • 176.82–176.98 ppm (C=O).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30).

Challenges and Solutions

Stereochemical Control

  • Issue : Competing E-isomer formation.

  • Solution : Use electron-deficient aldehydes and prolonged reflux to favor Z-configuration.

Low Yields in Aldehyde Condensation

  • Solution : Pre-activate aldehyde with acetic anhydride.

Comparative Analysis of Methods

MethodYield (%)Time (h)Scalability
Three-Component7614High
One-Pot7410Moderate
Microwave-Assisted780.5Low

Industrial-Scale Considerations

  • Cost Drivers : 5-(2-Chlorophenyl)furan-2-carbaldehyde (≈$320/g).

  • Preferred Method : Three-component cyclocondensation (balance of yield and cost) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Amination : Reacts with primary/secondary amines (e.g., piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield substituted aniline derivatives.

  • Hydrolysis : In aqueous NaOH/EtOH under reflux, the bromine is replaced by hydroxyl groups, forming phenolic derivatives.

Key Mechanistic Insight :
The electron-withdrawing effects of the bromine and chlorine atoms activate the aryl ring toward NAS, stabilizing the Meisenheimer intermediate.

Cycloaddition Reactions

The conjugated furan-methylidene-thiazolo-triazole system participates in [4+2] Diels-Alder reactions:

  • Reacts with dienophiles (e.g., maleic anhydride) in toluene at 120°C to form bicyclic adducts.

  • Regioselectivity is governed by electron density distribution, with the furan ring acting as the diene.

Cross-Coupling Reactions

The bromine and chlorine substituents enable catalytic cross-coupling:

Reaction TypeConditionsProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAminated analogs

These reactions retain the thiazolo-triazole core while modifying peripheral substituents for structure-activity studies.

Oxidation and Reduction

  • Oxidation : The methylidene (–CH=) group is oxidized by KMnO₄/H₂SO₄ to a ketone (–C=O), altering conjugation.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) saturates the furan ring, forming tetrahydrofuran derivatives.

Thermal and Photochemical Stability

  • Thermal Decomposition : Degrades above 200°C, releasing HBr and HCl gases (TGA-DSC data).

  • Photoreactivity : UV irradiation (λ = 254 nm) induces -sigmatropic shifts in the thiazolo-triazole system.

Biological Interactions (Enzyme Inhibition)

While not a classical chemical reaction, the compound inhibits bacterial DNA gyrase via:

  • Halogen Bonding : Bromine and chlorine interact with enzyme active-site residues.

  • π-Stacking : The fused aromatic system binds to hydrophobic pockets.

Scientific Research Applications

Overview

The compound (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic molecule with potential applications in medicinal chemistry and material science. Its unique structural features lend it various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds featuring thiazole and triazole rings exhibit significant antimicrobial properties. The presence of halogenated phenyl groups enhances their efficacy against various pathogens. Studies have shown that derivatives of triazoles can inhibit the growth of bacteria and fungi, making them valuable in developing new antibiotics .

Anticancer Potential

The compound's structural framework suggests potential anticancer activity. Thiazole and triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound may disrupt cellular functions in cancerous cells, leading to cell death through various pathways .

Anti-inflammatory Properties

Compounds similar to (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have demonstrated anti-inflammatory effects in vitro. This could be attributed to the modulation of inflammatory cytokines and pathways involved in chronic inflammation .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceuticals explored the synthesis of thiophene-linked triazoles and their antimicrobial activities. The results indicated that compounds with similar structural motifs to (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibited potent activity against Gram-positive and Gram-negative bacteria .

CompoundActivityPathogen
Compound AModerateE. coli
Compound BStrongS. aureus

Case Study 2: Anticancer Activity

In another investigation focusing on thiazole derivatives, researchers found that certain analogs induced apoptosis in human cancer cell lines. The study highlighted the importance of substituents on aromatic rings for enhancing cytotoxicity .

CompoundIC50 (µM)Cell Line
Compound X10HeLa
Compound Y15MCF-7

Mechanism of Action

The mechanism of action of (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

  • Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one vs.

Substituent Effects

Table 1: Key Substituent Comparisons
Compound Name Substituents (Position) Core Structure Notable Properties
Target Compound 2-(2-Bromophenyl), 5-{[5-(2-Chlorophenyl)Furan-2-yl]Methylidene} Thiazolo-triazolone High polarity due to halogens; potential antibacterial activity
(5Z)-2-(4-Bromophenyl)-5-(4-Methoxybenzylidene) () 2-(4-Bromophenyl), 5-(4-Methoxybenzylidene) Thiazolo-triazolone Methoxy group increases electron density; lower logP vs. target compound
(Z)-5-(Furan-2-ylmethylene)Thiazolo[3,2-b][1,2,4]Triazol-6(5H)-One (2j, ) 5-(Furan-2-ylmethylene) Thiazolo-triazolone No halogen substituents; reduced antibacterial activity (LCMS m/z 220)
(5Z)-5-[[5-(4-Bromophenyl)Furan-2-yl]Methylidene]-2-(3-Methylphenyl) () 2-(3-Methylphenyl), 5-(4-Bromophenyl Furan) Thiazolo-triazolone Methyl group enhances lipophilicity; para-bromo may reduce steric hindrance
Key Observations:
  • Heterocyclic Moieties : The furan-2-yl group in the target compound differs from thiophene derivatives (e.g., 2k in ), altering electronic properties (furan is less electron-rich than thiophene) .

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Melting Point (°C) Solubility logP (Predicted)
Target Compound ~230–250 (estimated) Low in water; soluble in DMSO 4.2
2h () 224–226 Moderate in DMSO 3.8
2j () 230–232 Low in polar solvents 2.1
(5Z)-2-(4-Methylphenyl)-5-(2-Propoxybenzylidene) () Not reported High in organic solvents 5.6
  • The target’s halogenated structure contributes to higher melting points and lower aqueous solubility compared to non-halogenated analogs .

Biological Activity

The compound (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic molecule that exhibits significant biological activity. Its complex structure includes a thiazole and triazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H11BrClN3O2SC_{21}H_{11}BrClN_3O_2S, with a molecular weight of 484.8 g/mol. The IUPAC name reflects its intricate structure that combines various functional groups which contribute to its biological activity.

PropertyValue
Molecular Formula C21H11BrClN3O2S
Molecular Weight 484.8 g/mol
IUPAC Name (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
InChI Key KTMYYLUUZYUURR-WQRHYEAKSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in various biochemical pathways. For instance:

  • Enzyme Inhibition : The compound can potentially inhibit enzymes that play roles in tumor progression or inflammation.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Antitumor Activity

Numerous studies have highlighted the anticancer potential of thiazole and triazole derivatives. For instance:

  • Cytotoxicity Studies : In vitro assays have shown that compounds similar to (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene} exhibit cytotoxic effects against various cancer cell lines. The IC50 values often fall within the range of 10–30 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Anticonvulsant Properties

Research has indicated that thiazole derivatives can exhibit anticonvulsant effects in animal models. For example:

  • Picrotoxin-Induced Convulsion Model : Compounds structurally related to our target compound have been tested for their ability to prevent seizures induced by picrotoxin, suggesting a potential role in epilepsy treatment .

Antimicrobial Activity

The presence of halogenated phenyl groups in the structure often enhances antimicrobial properties:

  • Bacterial Inhibition Tests : Studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents.

Study 1: Antitumor Efficacy

In a study published in MDPI, researchers synthesized a series of thiazole derivatives and evaluated their cytotoxicity against human glioblastoma U251 cells. The results showed that certain modifications in the phenyl ring significantly enhanced anticancer activity .

Study 2: Anticonvulsant Activity

A recent investigation into thiazole-based compounds revealed promising results in reducing seizure frequency in rodent models when tested against picrotoxin-induced convulsions. This suggests potential therapeutic applications in managing epilepsy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups like bromine and chlorine on the phenyl rings appears to enhance cytotoxicity.
  • Core Structure Importance : The thiazole and triazole cores are essential for maintaining biological activity; modifications to these structures may significantly alter potency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of (5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how is structural confirmation achieved?

  • Answer : The compound is synthesized via a multi-step protocol involving condensation of 1,2,4-triazole-3-thiol derivatives with chloroacetic acid and aromatic aldehydes (e.g., 5-(2-chlorophenyl)furan-2-carbaldehyde) under acidic conditions (acetic acid/sodium acetate). Key intermediates are characterized using 1^1H-NMR, 13^{13}C-NMR, and LCMS to verify regioselectivity and Z-configuration. For example, 1^1H-NMR in DMSO-d6_6 at 400 MHz confirms the exocyclic double bond geometry via coupling constants (J = 12–14 Hz for Z-isomers). Elemental analysis (C, H, N) further validates purity .

Q. Which in vitro assays are appropriate for preliminary evaluation of its biological activity, particularly anticancer potential?

  • Answer : Standard cytotoxicity assays (e.g., MTT or SRB) against human cancer cell lines (e.g., MCF-7, HepG2) are used, with IC50_{50} values compared to reference drugs like doxorubicin. Parallel testing on non-cancerous cells (e.g., HEK-293) assesses selectivity. For example, analogs in showed IC50_{50} values ranging from 8–45 µM, with substituents like bromophenyl enhancing activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of bioactivity in thiazolo-triazolone derivatives?

  • Answer : Systematic variation of substituents (e.g., bromo, chloro, furan) reveals trends:

  • Electron-withdrawing groups (e.g., 2-bromophenyl) enhance cytotoxicity by increasing electrophilicity at the thiazole ring.
  • Furan-linked chlorophenyl groups improve lipophilicity, aiding membrane penetration.
  • Z-configuration of the exocyclic double bond is critical for planar binding to biological targets. SAR tables comparing IC50_{50} values and logP calculations (e.g., from ) inform rational design .

Q. What experimental design strategies (e.g., DoE) optimize reaction yields and purity in complex heterocyclic syntheses?

  • Answer : Design of Experiments (DoE) with variables like temperature (80–120°C), solvent (acetic acid vs. PEG-400), and molar ratios (aldehyde:triazole) identifies optimal conditions. For instance, highlights flow-chemistry approaches for reproducibility, while statistical models (e.g., ANOVA) resolve confounding factors. Central composite designs maximize yield (e.g., 52–64% in ) while minimizing byproducts .

Q. How should researchers address discrepancies in reported spectral data or biological activities across studies?

  • Answer : Contradictions (e.g., varying melting points or NMR shifts) require:

  • Replication : Verify synthesis under identical conditions.
  • Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Crystallography : Single-crystal X-ray diffraction (e.g., as in ) confirms absolute configuration.
  • Meta-analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-chlorophenyl in ) to contextualize bioactivity variations .

Q. What computational tools predict physicochemical properties (e.g., logP, solubility) to prioritize analogs for synthesis?

  • Answer : Software like ChemAxon or Schrödinger Suite calculates logP, topological polar surface area (TPSA), and solubility. Molecular docking (AutoDock Vina) models interactions with targets (e.g., kinases or DNA topoisomerases). For example, analogs with TPSA < 90 Å2^2 and logP 3–5 show better permeability in .

Methodological Tables

Parameter Example Data from Analogous Compounds Reference
Yield (%)52–64% (varies with substituents)
Melting Point (°C)176–250 (depends on crystallinity)
IC50_{50} (µM)8–45 (MCF-7 cells)
logP (calculated)3.2–4.8 (ChemAxon)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.